molecular formula C13H15FN4O2 B2841708 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1326908-01-3

1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2841708
CAS No.: 1326908-01-3
M. Wt: 278.287
InChI Key: QEZIFVNMVVFBFA-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based small molecule characterized by a 1,2,3-triazole core substituted at the 1-position with a 4-fluorobenzyl group and at the 4-position with a carboxamide moiety linked to a 2-methoxyethylamine. The fluorine atom on the benzyl group enhances metabolic stability and bioavailability, while the 2-methoxyethyl substituent on the amide nitrogen improves solubility and pharmacokinetics .

Synthetically, this compound is typically prepared via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole formation, followed by carboxamide coupling using reagents like EDC·HCl and HOBt . Analytical characterization includes ESI-MS, HRMS, IR, and NMR spectroscopy, which confirm its molecular structure and purity .

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-N-(2-methoxyethyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O2/c1-20-7-6-15-13(19)12-9-18(17-16-12)8-10-2-4-11(14)5-3-10/h2-5,9H,6-8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZIFVNMVVFBFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CN(N=N1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry Applications

Triazoles have emerged as significant scaffolds in drug discovery due to their ability to interact with various biological targets. The compound in focus has shown potential in several therapeutic areas:

  • Anticancer Activity : Research indicates that triazole derivatives exhibit promising anticancer properties. For instance, compounds with triazole moieties have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. Studies have demonstrated that certain 1,2,3-triazole derivatives possess significant antiproliferative activity, making them candidates for further development in cancer therapy .
  • Antimicrobial Properties : Triazole compounds have been investigated for their antimicrobial efficacy. The incorporation of different substituents on the triazole ring can enhance the antibacterial and antifungal activities. For example, modifications to the triazole structure have led to compounds effective against resistant strains of bacteria .
  • Antiviral Effects : The antiviral potential of triazole derivatives has also been explored. Certain studies suggest that these compounds can inhibit viral replication and may serve as leads for developing antiviral agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole compounds. Research has shown that variations in substituents on the triazole ring significantly impact biological activity. For instance:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups can enhance the antibacterial activity of triazoles against pathogens such as Staphylococcus aureus and Escherichia coli. Compounds with specific substitutions have demonstrated lower Minimum Inhibitory Concentrations (MIC) compared to standard antibiotics .
  • Hybrid Compounds : The synthesis of hybrid molecules combining triazoles with other pharmacophores has led to compounds with improved biological profiles. These hybrids often exhibit synergistic effects, enhancing their therapeutic potential .

Case Study 1: Antitumor Activity

A study evaluated a series of 1,2,3-triazole derivatives for their antitumor activity against various human cancer cell lines. Among these derivatives, specific compounds showed IC50 values ranging from 0.25 µM to 1.38 µM across different tumor types, indicating significant cytotoxicity .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on synthesizing and testing 1-(4-fluorobenzyl)-N-(2-methoxyethyl)-1H-1,2,3-triazole-4-carboxamide against a panel of bacterial strains. The results revealed that this compound exhibited potent antimicrobial activity with MIC values comparable to established antibiotics .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Triazole-4-carboxamides exhibit diverse biological activities depending on substituents at the 1-aryl and amide positions. Below is a comparative analysis of structurally related analogs:

Compound 1-Aryl Substituent Amide Substituent Key Properties/Activities References
Target Compound 4-Fluorobenzyl 2-Methoxyethyl Enhanced solubility, metabolic stability; potential CNS activity
Z995908944 3-Tolyl 2-Chloro-6-fluorobenzyl CFTR modulator; HRMS: m/z 345.1 [M+H]⁺
Pokhodylo et al. (2020) 4-Methoxyphenyl 4-Chlorophenyl Anticancer activity; crystal structure analysis
Compound I (ZIPSEY) 4-Chlorophenyl (S)-1-Hydroxy-3-phenylpropan-2-yl Anticonvulsant; Cambridge Structural Database entry
Compound 6p (MKA098) 4-Fluoro-2-nitrophenyl 4-Ethylphenyl Macrophage migration inhibition (MIF inhibitor)
Compound 3o () 2-Fluorophenyl Quinolin-2-yl Wnt/β-catenin pathway inhibitor; improves glucose metabolism
RFM 2,6-Difluorophenyl - Antiepileptic (AED) with unique triazole pharmacophore

Key Observations :

  • Fluorine Substitution : Fluorine at the benzyl position (e.g., target compound, Z995908944) improves lipophilicity and binding affinity compared to chlorinated analogs (e.g., Compound I) .
  • Amide Modifications: 2-Methoxyethyl (target compound) and quinoline (Compound 3o) substituents enhance solubility, whereas aromatic amides (e.g., 4-ethylphenyl in 6p) favor hydrophobic interactions in enzyme binding .
  • Biological Activities : Anticancer and antiepileptic activities are common in this class, but specific substituents dictate target selectivity. For example, MKA098 (6p) inhibits MIF, while RFM targets ion channels in epilepsy .
Pharmacological Profiles
  • Anticancer Activity : Compounds with 4-methylphenyl (e.g., ) or cyclopropyl groups exhibit cytotoxicity via topoisomerase inhibition, while the target compound’s fluorinated benzyl group may reduce off-target effects .

Q & A

Q. What are emerging research directions for this compound in drug discovery?

  • Methodological Answer :
  • Prodrug Development : Modify carboxamide to ester prodrugs for enhanced solubility.
  • Targeted Delivery : Conjugate with folate or antibody fragments for tumor-specific uptake.
  • Chemoproteomics : Identify off-target interactions via affinity-based protein profiling .

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